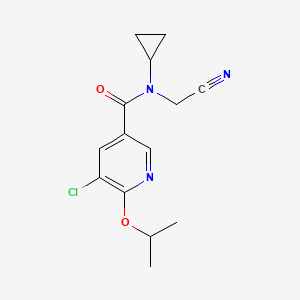

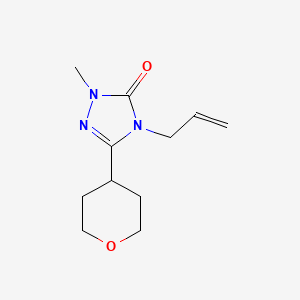

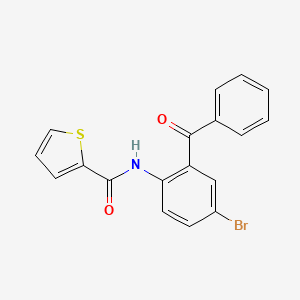

![molecular formula C13H11ClN4O2S B2442823 N-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251594-96-3](/img/structure/B2442823.png)

N-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is a compound that belongs to the [1,2,4]triazolo[4,3-a]pyridine class . This class of compounds has been studied for their potential antiviral and antimicrobial activities . They have also been explored as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives involves aromatic nucleophilic substitution . The starting compound, 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine, is reacted with different amines and triazole-2-thiol to yield the new compounds .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyridine derivatives can be analyzed using techniques such as 1H NMR and mass spectra . For instance, the 1H NMR spectrum of a related compound showed multiple peaks, indicating the presence of various types of hydrogen atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]pyridine derivatives are primarily related to their synthesis. As mentioned earlier, these compounds are synthesized via aromatic nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyridine derivatives can be determined using various analytical techniques. For example, the melting point of a related compound was found to be 188–189 °C .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

1,2,4-triazolo[1,5-a]pyridine, with its bridge-headed nitrogen atom, is commonly found in medicinal and biologically active compounds. Researchers have explored its potential as:

- RORγt Inverse Agonists : These compounds play a role in immune regulation and may have implications in autoimmune diseases .

- JAK1 and JAK2 Inhibitors : Janus kinases (JAKs) are associated with inflammatory pathways, and inhibiting them may have therapeutic benefits .

Type 2 Diabetes

These compounds may play a role in managing type 2 diabetes. Researchers explore their impact on glucose regulation and insulin sensitivity .

Hyperproliferative Disorders

1,2,4-triazolo[1,5-a]pyridines have shown promise in inhibiting cell proliferation. Their use in treating hyperproliferative disorders, including certain cancers, is an active area of study .

Material Sciences

Beyond medicinal applications, these compounds find use in material sciences. Their unique structure and properties make them valuable for designing functional materials, such as sensors, catalysts, and polymers .

Antifungal and Insecticidal Activity

While not directly related to human health, some derivatives of 1,2,4-triazolo[1,5-a]pyridine have demonstrated antifungal and insecticidal properties. These applications are relevant in agriculture and pest control .

Orientations Futures

The [1,2,4]triazolo[4,3-a]pyridine class of compounds has potential in various therapeutic areas, including antiviral, antimicrobial, and cancer immunotherapy . Future research could focus on improving the potency of these compounds, investigating their selectivity over other enzymes, and exploring their potential in other therapeutic areas .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents . Another study mentioned that [1,2,4]triazolo[4,3-a]pyrazine derivatives were evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases .

Mode of Action

Similar compounds have shown to inhibit the growth of cancer cells by inhibiting the expression of c-met and vegfr-2 .

Biochemical Pathways

Similar compounds have been found to interfere with the c-met and vegfr-2 pathways .

Result of Action

Similar compounds have shown promising antiproliferative activities against various cancer cell lines .

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4O2S/c1-9-15-16-13-7-6-12(8-18(9)13)21(19,20)17-11-4-2-10(14)3-5-11/h2-8,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNGSSNHMJCFCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

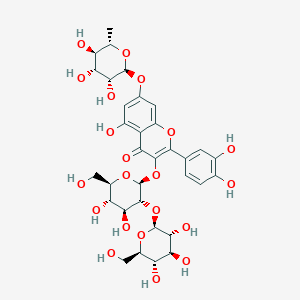

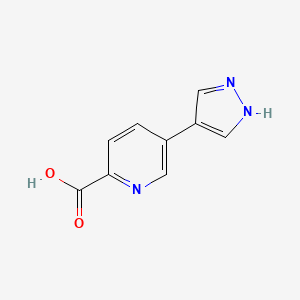

![2-Amino-4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B2442752.png)

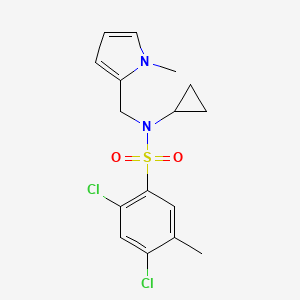

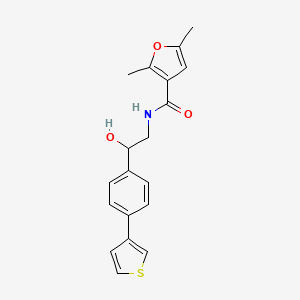

![7-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2442753.png)

![2-(2-Chlorophenyl)-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B2442758.png)

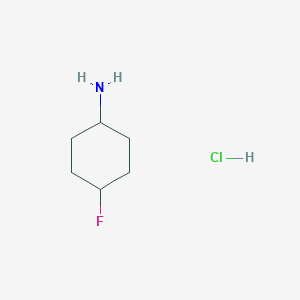

![[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/no-structure.png)

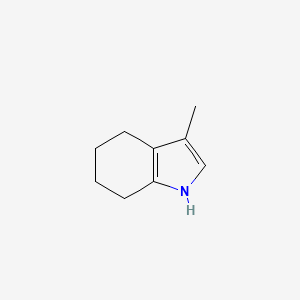

![1-[4-(6-Nitro-2,3-dihydroindole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2442761.png)